Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

CAS No.: 72349-01-0

Cat. No.: VC2479648

Molecular Formula: C16H21N3O3

Molecular Weight: 303.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72349-01-0 |

|---|---|

| Molecular Formula | C16H21N3O3 |

| Molecular Weight | 303.36 g/mol |

| IUPAC Name | benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H21N3O3/c20-15-17-8-11-19(15)14-6-9-18(10-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20) |

| Standard InChI Key | FLMRUBYTEPLEJH-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N2CCNC2=O)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CN(CCC1N2CCNC2=O)C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Structural Characteristics

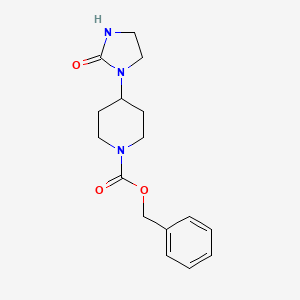

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate consists of three key structural components: a central piperidine ring, a benzyl carboxylate group attached to the piperidine nitrogen, and a 2-oxoimidazolidin-1-yl group at the 4-position of the piperidine ring. The piperidine ring serves as the core scaffold, providing a specific three-dimensional arrangement that determines the compound's reactivity and biological properties. The imidazolidinone group contains a carbonyl functionality that can participate in various reactions and interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C16H21N3O3 |

| Molecular Weight | 303.36 g/mol |

| IUPAC Name | benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate |

| CAS Number | 72349-01-0 |

| Physical State | Crystalline solid at room temperature |

| SMILES Notation | C1CN(CCC1N2CCNC2=O)C(=O)OCC3=CC=CC=C3 |

| InChI Key | FLMRUBYTEPLEJH-UHFFFAOYSA-N |

| Color | White to off-white |

| Solubility | Soluble in organic solvents (DCM, chloroform, DMSO); limited water solubility |

The compound exhibits moderate lipophilicity due to the presence of the benzyl group, which enhances its membrane permeability—a valuable characteristic for compounds designed to interact with biological systems. The carbonyl groups in both the carbamate and imidazolidinone moieties can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate typically involves a series of reactions starting from commercially available piperidine derivatives. The synthetic pathway generally includes protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by functionalization at the 4-position to introduce the 2-oxoimidazolidin-1-yl moiety.

Reaction Conditions

Chemical Reactions and Transformations

Types of Reactions

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate can participate in various chemical reactions due to its multiple functional groups. The table below summarizes the main types of reactions and their outcomes:

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Conversion of benzyl group to benzaldehyde or benzyl alcohol derivatives | Potassium permanganate, chromium trioxide | Benzyl alcohol, benzaldehyde |

| Reduction | Opening of imidazolidinone ring to form amine derivatives | Palladium on carbon, lithium aluminum hydride | Amine derivatives |

| Hydrolysis | Cleavage of the carbamate bond | Acidic or basic conditions | 4-(2-oxoimidazolidin-1-yl)piperidine |

| Substitution | Formation of substituted piperidine derivatives | Alkyl halides or acyl chlorides with a base | Various substituted derivatives |

These reactions highlight the compound's versatility as a building block in organic synthesis, allowing for the creation of a diverse range of derivatives with potentially different biological activities.

Scientific Research Applications

Pharmaceutical Development

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification of functional groups, which can lead to the development of drugs targeting neurological disorders and other medical conditions. Research has indicated that compounds derived from this structure may exhibit neuroprotective properties, making them candidates for treating diseases such as Alzheimer's and Parkinson's. The piperidine ring enhances binding affinity to neurotransmitter receptors, potentially improving therapeutic efficacy.

Biological Probes

The compound has been utilized in the development of biological probes for studying enzyme activity and receptor binding. Its ability to mimic natural substrates allows it to interact selectively with biological macromolecules. In studies involving receptor-ligand interactions, derivatives of this compound have shown promise in enhancing the understanding of enzyme kinetics and mechanisms of action, particularly in drug metabolism studies.

Organic Synthesis

As a versatile building block, Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate is employed in the synthesis of more complex organic molecules. The piperidine ring provides a rigid scaffold that can orient functional groups in specific spatial arrangements, which is often crucial for biological activity. The carbamate and imidazolidinone groups serve as points for further elaboration through various chemical transformations.

Material Science

In material science, derivatives of this compound are explored for their utility in synthesizing polymers with specific mechanical properties. The nitrogen-containing heterocycles can coordinate with metals, leading to materials with unique electronic or catalytic properties. These characteristics make the compound valuable for developing advanced materials with tailored functionalities.

Agrochemical Research

In agrochemical research, Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate acts as an intermediate in the production of pesticides and herbicides. Its ability to modulate biological activity makes it a valuable component in developing effective agricultural chemicals. The structural features of the compound allow for modifications that can target specific pests while minimizing environmental impact.

Biological Activity and Mechanism of Action

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The piperidine ring can mimic natural substrates of enzymes, allowing it to inhibit or activate specific biochemical pathways. The benzyl group enhances lipophilicity, facilitating membrane permeability and increasing bioavailability. These properties make derivatives of the compound potentially valuable in modulating various biological processes.

Structure-Activity Relationships

The biological activity of Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate derivatives can be influenced by modifications to their structure. Studies have shown that the presence of electron-withdrawing groups on the benzene ring has been correlated with enhanced inhibitory activities against cancer cell lines. For example, compounds with trifluoromethyl substituents often displayed superior activities compared to those with other substituents.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of imidazolidinones, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. Similar compounds have been shown to block cell cycle progression in the G2/M phase, leading to cytoskeletal disruption and apoptosis in cancer cells. Research has indicated that certain compounds exhibited nanomolar-level activities against multiple cancer cell lines, suggesting their potential as anticancer agents.

The table below provides examples of the antiproliferative activity of related compounds:

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HT-1080 | 15 |

| Compound B | MCF7 | 22 |

| Benzyl Derivative | A549 | 10 |

These findings highlight the potential therapeutic applications of Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate derivatives in oncology research.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate but differ in key functional groups. Two notable examples include:

-

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 115909-91-6): This compound features a 2-hydroxyethyl group at the 4-position of the piperidine ring instead of the 2-oxoimidazolidin-1-yl group. This structural difference results in distinct chemical and biological properties.

-

Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate (CAS: 1312118-25-4): This compound contains an additional tert-butoxycarbonyl group on the imidazolidinone nitrogen. The presence of this group alters the compound's reactivity and potentially its biological activity.

Comparative Analysis

The table below compares the key features of Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate with its structural analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Applications |

|---|---|---|---|---|

| Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | C16H21N3O3 | 303.36 | 2-oxoimidazolidin-1-yl group | Pharmaceutical intermediates, biological probes |

| Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | C15H21NO3 | 263.34 | 2-hydroxyethyl group | Synthetic intermediates |

| Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate | C21H29N3O5 | 403.5 | Additional tert-butoxycarbonyl group | Chemical synthesis, research applications |

The unique combination of the benzyl carbamate and the imidazolidinone ring in Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate confers distinct chemical reactivity and biological properties that differentiate it from these related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume